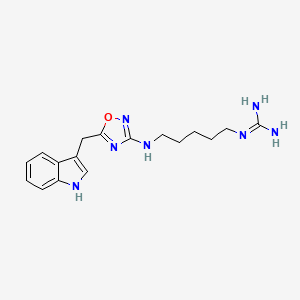
Phidianidine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phidianidine B is a natural product isolated from the marine mollusk Phidiana militaris. It is a 1,2,4-oxadiazole derivative that links an indole system with an aminoalkyl guanidine group. This compound has garnered significant interest due to its unique structure and potent biological activities, including cytotoxicity against various tumor cell lines .
准备方法
Synthetic Routes and Reaction Conditions
Phidianidine B can be synthesized through a seven-step process with a total yield of 14% . The synthesis involves the coupling of 3-indolacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate. The key steps include:
- Preparation of the amino-alkyl hydroxy guanidine intermediate.
- Coupling with 3-indolacetic acid methyl ester.
- Cyclization to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .
化学反应分析
Types of Reactions
Phidianidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or guanidine moieties.
Substitution: Substitution reactions can occur at the indole ring or the guanidine group, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
Phidianidine B has several scientific research applications, including:
作用机制
Phidianidine B exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in tumor cells by disrupting cellular processes.
PTP1B Inhibition: It inhibits the activity of protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose homeostasis.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular signaling pathways.
相似化合物的比较
Phidianidine B is unique due to its 1,2,4-oxadiazole ring, which is rare in natural products. Similar compounds include:
Phidianidine A: Another 1,2,4-oxadiazole derivative isolated from the same marine mollusk, differing by the presence of a bromine atom.
Synthetic 1,2,4-oxadiazoles: These compounds are used in various pharmaceutical applications but often lack the natural origin and specific biological activities of this compound.
This compound stands out due to its potent cytotoxicity and specificity towards certain cell types, making it a valuable compound for further research and potential therapeutic applications .
属性
分子式 |
C17H23N7O |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20) |
InChI 键 |
DDXQZNQMFITAGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



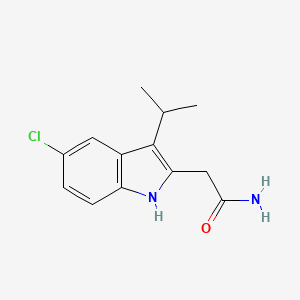

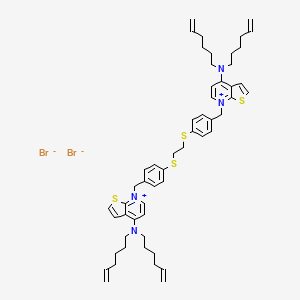
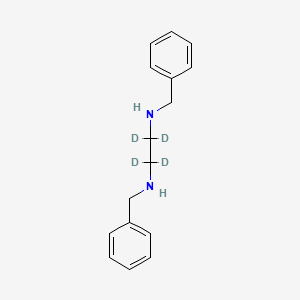

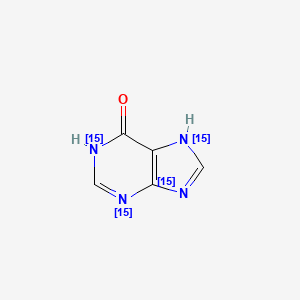
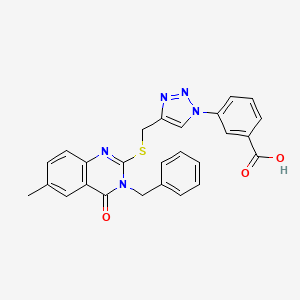
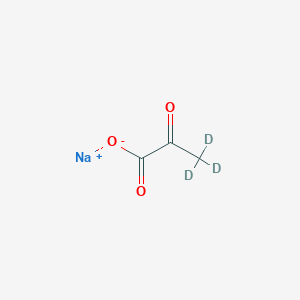
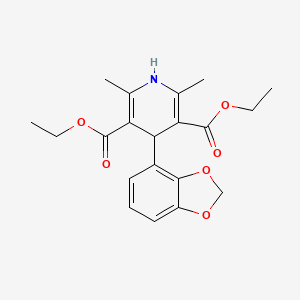



![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
